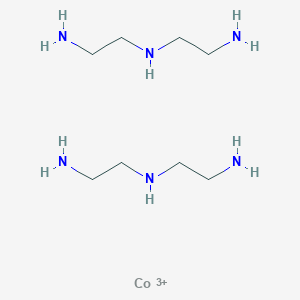
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) is a coordination compound where cobalt is bonded to triethylene tetramine, a tetradentate ligand
Métodos De Preparación
The synthesis of cobalt triethylene tetramine complex typically involves the reaction of cobalt salts with triethylene tetramine under controlled conditions. One common method involves dissolving cobalt(III) chloride in hot distilled water and then adding triethylene tetramine. The reaction mixture is heated and stirred, leading to the formation of the desired complex. The product is then isolated through crystallization and characterized using various spectroscopic techniques .
Análisis De Reacciones Químicas
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) undergoes various chemical reactions, including:
Oxidation and Reduction: The complex can participate in redox reactions, where cobalt can change its oxidation state.
Substitution Reactions: Ligands in the complex can be substituted with other ligands under specific conditions.
Coordination Reactions: The complex can form additional coordination bonds with other molecules or ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of cobalt triethylene tetramine complex involves its ability to bind to specific molecular targets. In biological systems, the complex can interact with DNA, leading to the inhibition of cell proliferation. The complex can also chelate metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) can be compared with other cobalt complexes, such as cobalt ethylenediamine and cobalt bipyridine complexes. While all these complexes have cobalt as the central metal, the ligands differ, leading to variations in their chemical properties and applications. N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) is unique due to its tetradentate ligand, which provides a stable coordination environment and enhances its biological activity .
Similar compounds include:
- Cobalt ethylenediamine complex
- Cobalt bipyridine complex
- Cobalt phenanthroline complex
These compounds share some similarities but also have distinct properties that make them suitable for different applications .
Propiedades
Número CAS |
18703-28-1 |
|---|---|
Fórmula molecular |
C8H26CoN6+3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) |
InChI |
InChI=1S/2C4H13N3.Co/c2*5-1-3-7-4-2-6;/h2*7H,1-6H2;/q;;+3 |
Clave InChI |
CKMDZNMWKBOQHS-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
SMILES canónico |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Key on ui other cas no. |
18703-28-1 |
Sinónimos |
Co(trien) complex cobalt triethylene tetramine complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















